molecular formula C6H10O3 B085268 2-Methyl-3-oxopentanoic acid CAS No. 14925-93-0

2-Methyl-3-oxopentanoic acid

Cat. No.: B085268
CAS No.: 14925-93-0
M. Wt: 130.14 g/mol
InChI Key: QTLYPQZWYOHATR-UHFFFAOYSA-N
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Description

2-Methyl-3-oxopentanoic acid, also known as 3-Methyl-2-oxopentanoic acid, is an organic compound with the molecular formula C6H10O3. It is a keto acid, characterized by the presence of both a ketone and a carboxylic acid functional group. This compound is a key intermediate in various biochemical pathways and has significant applications in scientific research and industry.

Mechanism of Action

Target of Action

2-Methyl-3-oxopentanoic acid, also known as alpha-Ketoisocaproic acid, primarily targets the Deacetoxycephalosporin C synthase and D-2-hydroxyisocaproate dehydrogenase . These enzymes play crucial roles in various metabolic processes, including the management of chronic renal failure and nutritional therapy in acute renal dysfunction .

Mode of Action

This interaction can influence various metabolic processes, potentially altering the body’s response to certain conditions such as renal dysfunction .

Biochemical Pathways

This compound is involved in the production of branched-chain fatty alcohols (BLFLs) through microbial biosynthesis . It serves as a precursor in the supply of α-keto acid, which is crucial for the production of either odd-chain or even-chain BLFLs . These BLFLs have numerous applications, including as diesel fuel replacements and for other industrial applications .

Pharmacokinetics

It is known that the compound is used in managing chronic renal failure and acute renal dysfunction, suggesting that it has bioavailability in these contexts .

Result of Action

The primary result of this compound’s action is the production of BLFLs, which are more suitable as diesel fuel replacements and for other industrial applications than their straight-chain counterparts . This production is achieved through the optimization of the supply of α-keto acid precursors and the balance of enzyme expression levels and ratios .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the production of BLFLs through microbial biosynthesis can be affected by the availability of renewable sugars . .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methyl-3-oxopentanoic acid can be synthesized through several methods. One common approach involves the oxidation of 2-methyl-3-pentanol using an oxidizing agent such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions and requires careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods: In industrial settings, this compound is often produced via microbial fermentation. Specific strains of bacteria, such as Escherichia coli, are genetically engineered to overproduce the desired keto acid. The fermentation process involves the conversion of glucose or other sugars into the target compound through a series of enzymatic reactions. This method is advantageous due to its sustainability and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-3-oxopentanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to produce this compound derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 2-methyl-3-hydroxypentanoic acid.

    Substitution: The keto group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, alcohols, and thiols under acidic or basic conditions.

Major Products:

    Oxidation: this compound derivatives.

    Reduction: 2-Methyl-3-hydroxypentanoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methyl-3-oxopentanoic acid has numerous applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is involved in metabolic studies, particularly in the investigation of branched-chain amino acid catabolism.

    Medicine: Research on this compound contributes to understanding metabolic disorders and developing therapeutic interventions.

    Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Comparison with Similar Compounds

  • 2-Keto-3-methylvaleric acid
  • 3-Methyl-2-oxovaleric acid
  • 4-Methyl-2-oxovaleric acid

Comparison: 2-Methyl-3-oxopentanoic acid is unique due to its specific structure and reactivity. Compared to similar compounds, it has distinct properties that make it suitable for particular applications in research and industry. For example, its keto group at the second position and methyl group at the third position confer unique reactivity patterns, enabling specific synthetic transformations and biological activities.

Properties

IUPAC Name

2-methyl-3-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-3-5(7)4(2)6(8)9/h4H,3H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTLYPQZWYOHATR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00864548
Record name 2-Methyl-3-oxopentanoic acid
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Molecular Weight

130.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 2-Methyl-3-ketovaleric acid
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

30 mg/mL
Record name 2-Methyl-3-ketovaleric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000408
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

14925-93-0
Record name 2-Methyl-3-oxopentanoic acid
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Record name 2-Methyl-3-oxovaleric acid
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Record name 2-Methyl-3-oxopentanoic acid
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Record name 14925-93-0
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Record name 2-Methyl-3-ketovaleric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000408
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the stereochemistry of 2-methyl-3-oxopentanoic acid influence its interaction with the ketoreductase enzyme from the erythromycin polyketide synthase?

A1: The research demonstrates that the ketoreductase enzyme from the erythromycin polyketide synthase exhibits high stereoselectivity towards this compound. When provided with the racemic mixture of the N-acetylcysteaminyl (NAC) ester of this compound, the enzyme predominantly produces the (2S,3R)-2-methyl-3-hydroxypentanoic acid NAC thioester []. This indicates that the enzyme preferentially binds to and reduces the (2S,3R)-isomer of the substrate. The study further confirms this preference, as the enzyme also favors the (2S,3R)-2-methyl-3-hydroxypentanoic acid NAC thioester in the reverse, oxidative reaction []. This highlights the crucial role of stereochemistry in substrate recognition and catalysis by this specific ketoreductase.

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